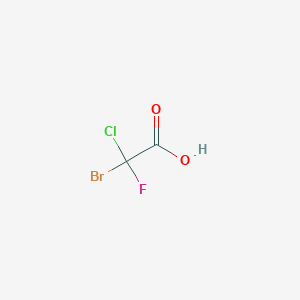
Bromochlorofluoroacetic acid
Übersicht
Beschreibung
Bromochlorofluoroacetic acid (BCFA) is a chemical compound that belongs to the class of halogenated acetic acids. It is a colorless liquid with a pungent odor and is primarily used in scientific research for its unique properties. BCFA is synthesized through a multistep process, and its synthesis method is an essential aspect of its use in research.
Wissenschaftliche Forschungsanwendungen
Haloacetic Acid Formation in Water Treatment
One significant application of bromochlorofluoroacetic acid relates to the formation of haloacetic acids (HAAs) during water treatment processes. A study by Cowman & Singer (1996) explored the effect of bromide ions on the distribution of HAAs resulting from the chlorination and chloramination of waters containing aquatic humic substances. They found that bromochloro-, bromodichloro-, and dibromochloroacetic acid were readily formed in the presence of even low bromide concentrations, making up a significant portion of the total HAA concentration (Cowman & Singer, 1996).
Ecotoxicology and Ecosystem Impact
Gordon, Richardson, & Pinckney (2015) investigated the ecotoxicological effects of bromoacetic acid on estuarine phytoplankton. Their research is relevant since bromoacetic acid can form naturally in water bodies containing bromide and chlorine residuals. They found that bromoacetic acid significantly altered the phytoplankton community structure, which can have implications for higher trophic levels in aquatic ecosystems (Gordon, Richardson, & Pinckney, 2015).
Analytical and Detection Methods
Research has also been conducted on the development of analytical methods to detect haloacetic acids, including bromochlorofluoroacetic acid, in various water sources. Xue et al. (2016) developed a high-performance ion chromatography-tandem mass spectrometry method for the simultaneous determination of chloro-, bromo-, and iodo-acetic acids, providing a powerful methodology for routine water quality monitoring (Xue et al., 2016).
Environmental Stability and Photodegradation
Lifongo, Bowden, & Brimblecombe (2004) explored the photodegradation of HAAs, including bromochlorofluoroacetic acid, in water. They found that photolysis and photocatalytic dissociation could be efficient routes for the degradation of HAAs, suggesting an additional degradation pathway in natural waters (Lifongo, Bowden, & Brimblecombe, 2004).
Eigenschaften
IUPAC Name |
2-bromo-2-chloro-2-fluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrClFO2/c3-2(4,5)1(6)7/h(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHSKRBVVFCLDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(Cl)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409178 | |
| Record name | BROMOCHLOROFLUOROACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromochlorofluoroacetic acid | |
CAS RN |
354-03-0 | |
| Record name | BROMOCHLOROFLUOROACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[5-(4-prop-2-enoxyphenyl)tetrazol-2-yl]acetic Acid](/img/structure/B1609230.png)







![ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B1609245.png)


![2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide](/img/structure/B1609249.png)
